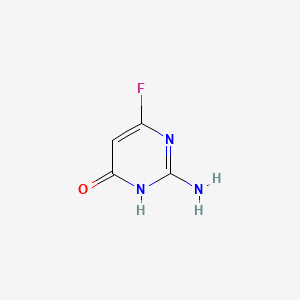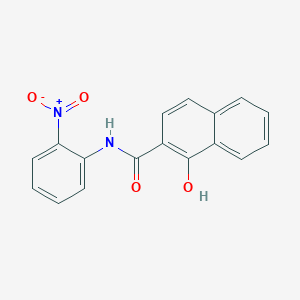![molecular formula C17H16N2O4 B11708946 N'-[(2E,3E)-4-(furan-2-yl)but-3-en-2-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide CAS No. 324020-15-7](/img/structure/B11708946.png)
N'-[(2E,3E)-4-(furan-2-yl)but-3-en-2-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(2E,3E)-4-(furan-2-yl)but-3-en-2-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is a complex organic compound that features a furan ring, a butenylidene group, and a benzodioxine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2E,3E)-4-(furan-2-yl)but-3-en-2-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide typically involves the following steps:
Aldol Condensation: The initial step involves the aldol condensation of furfural with an appropriate ketone to form the furanic conjugated enone.
Cyclization: The resulting intermediate is then cyclized to form the benzodioxine moiety.
Hydrazide Formation: Finally, the carbohydrazide group is introduced through a reaction with hydrazine derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent reaction condition controls.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(2E,3E)-4-(furan-2-yl)but-3-en-2-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The butenylidene group can be reduced to form saturated derivatives.
Substitution: The benzodioxine moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Saturated butyl derivatives.
Substitution: Halogenated or nitrated benzodioxine derivatives.
Aplicaciones Científicas De Investigación
N’-[(2E,3E)-4-(furan-2-yl)but-3-en-2-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel organic materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of N’-[(2E,3E)-4-(furan-2-yl)but-3-en-2-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide involves its interaction with various molecular targets:
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits essential enzymes.
Anticancer Activity: It induces apoptosis in cancer cells by activating specific signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Furanic Conjugated Enones: Compounds like 4-(furan-2-yl)but-3-en-2-ones share structural similarities.
Benzodioxine Derivatives: Compounds with the benzodioxine moiety, such as certain flavonoids, are structurally related.
Uniqueness
N’-[(2E,3E)-4-(furan-2-yl)but-3-en-2-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is unique due to its combination of a furan ring, a butenylidene group, and a benzodioxine moiety, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
324020-15-7 |
|---|---|
Fórmula molecular |
C17H16N2O4 |
Peso molecular |
312.32 g/mol |
Nombre IUPAC |
N-[(E)-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]amino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
InChI |
InChI=1S/C17H16N2O4/c1-12(8-9-13-5-4-10-21-13)18-19-17(20)16-11-22-14-6-2-3-7-15(14)23-16/h2-10,16H,11H2,1H3,(H,19,20)/b9-8+,18-12+ |
Clave InChI |
IUJWBXOCIVRDJU-JSZSTJHOSA-N |
SMILES isomérico |
C/C(=N\NC(=O)C1COC2=CC=CC=C2O1)/C=C/C3=CC=CO3 |
SMILES canónico |
CC(=NNC(=O)C1COC2=CC=CC=C2O1)C=CC3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11708864.png)
![4,6-Dichloro-5-[(phenylsulfonyl)oxy]-1,3-benzoxathiol-2-one](/img/structure/B11708872.png)






![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine](/img/structure/B11708900.png)
![N-{2-[(2E)-2-(4-chlorobenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide](/img/structure/B11708915.png)
-](/img/structure/B11708925.png)
![2-(benzylsulfanyl)-3-[(E)-(2-phenylhydrazinylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11708926.png)
![1-Naphthalenecarboxamide, 2-methoxy-N-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11708935.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3,5-dinitrobenzamide](/img/structure/B11708944.png)
